Sphinga-4E,8E-dienine is a long-chain base that belongs to the sphingolipid family, specifically characterized by the presence of a trans-double bond at position 8. It is a derivative of sphingosine, which is a key component in various sphingolipids found in both plants and animals. Sphinga-4E,8E-dienine plays significant roles in cellular signaling and membrane structure, contributing to the complex functions of sphingolipids in biological systems.
Sphinga-4E,8E-dienine is primarily derived from plant sources and has been identified in various organisms, including fungi and mammals. Its biosynthesis involves specific enzymatic pathways that introduce double bonds into sphingoid bases. The compound is notable for its presence in certain plant species where it contributes to the diversity of long-chain bases in sphingolipids .
Sphinga-4E,8E-dienine is classified as a sphingoid base due to its structural characteristics, which include an aliphatic chain with multiple double bonds. It falls under the broader category of sphingolipids, which are vital components of cell membranes and are involved in signaling pathways.
The synthesis of sphinga-4E,8E-dienine can be achieved through various chemical methods. One practical approach involves the use of sphinganine as a starting material, which undergoes desaturation reactions facilitated by specific desaturases. The Δ4-desaturase enzyme plays a crucial role in this process by introducing a double bond between the fourth and fifth carbon atoms of the sphinganine backbone .
The synthesis typically requires:
Recent studies have reported multigram-scale synthesis techniques that allow for the production of sphinga-4E,8E-dienine for biological evaluation .
Sphinga-4E,8E-dienine features a long-chain hydrocarbon backbone with two trans-double bonds located at positions 4 and 8. Its molecular formula is , indicating it contains 18 carbon atoms, 35 hydrogen atoms, and one nitrogen atom.
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 281 g/mol |
Structural Features | Trans-double bonds at C4 and C8 |
Sphinga-4E,8E-dienine participates in various biochemical reactions typical of sphingolipid metabolism. These reactions include:
The reactions involving sphinga-4E,8E-dienine are often catalyzed by specific enzymes such as glucosylceramide synthase. The enzymatic activity is influenced by factors like substrate availability and cellular conditions .
The mechanism of action for sphinga-4E,8E-dienine primarily revolves around its role as a signaling molecule within cell membranes. It interacts with various receptors and proteins that mediate cellular responses to external stimuli.
Research indicates that sphinga-4E,8E-dienine may influence:
Sphinga-4E,8E-dienine is typically characterized by:
Key chemical properties include:
Relevant data on its stability and reactivity under different conditions can provide insights into its behavior in biological systems .
Sphinga-4E,8E-dienine has several applications in scientific research:
Research continues to explore its full potential in various fields, including medicine and agriculture .
Sphinga-4E,8E-dienine (CHEBI:72800) is an 18-carbon sphingoid base characterized by a 1,3-diol backbone, a primary amino group at C2, and two trans-configured double bonds at positions C4–C5 and C8–C9. Its molecular formula is C₁₈H₃₅NO₂, with a monoisotopic mass of 297.266779 Da [1] [5]. The compound belongs to the d18:2 sphingoid base classification, denoting an 18-carbon chain with two double bonds and two hydroxyl groups [3].
Isomeric specificity is critical: The "4E,8E" designation distinguishes it from geometric isomers like sphinga-4E,8Z-dienine. The C4–C5 double bond is typical of mammalian sphingosine, while the additional C8–C9 trans double bond elongates the hydrophobic domain, enhancing membrane fluidity modulation [2] [3]. This diene system creates a rigid, extended conformation that influences lipid packing and protein interactions.
Table 1: Key Structural Features of Sphinga-4E,8E-Dienine
Feature | Description |
---|---|
Systematic Name | (2S,3R,4E,8E)-2-Amino-4,8-octadecadiene-1,3-diol |
Molecular Formula | C₁₈H₃₅NO₂ |
Classification | d18:2 sphingoid base (chain length: 18C; double bonds: 2; hydroxyl groups: 2) |
Functional Groups | Primary amine (C2), vicinal diol (C1, C3), conjugated diene (C4–C5, C8–C9) |
Isomeric Distinctions | Defined by trans (E) geometry at both Δ⁴ and Δ⁸ positions |
The stereochemistry of sphinga-4E,8E-dienine features an erythro configuration, with absolute configurations 2S,3R. This configuration is conserved across most bioactive sphingoid bases and is essential for enzymatic recognition and biological function [2] [5]. The C4–C5 and C8–C9 double bonds adopt an E (trans) geometry, confirmed through synthetic studies using stereoselective methodologies.
Synthetic approaches leverage chiral auxiliaries like Garner’s aldehyde (derived from L-serine) to control stereochemistry. Diastereoselective addition of alkenyl zirconocenes to Garner’s aldehyde installs the C1–C3 diol unit with >95% erythro selectivity, while hydrozirconation of terminal alkynes ensures E-alkene formation [2]. The C8–C9 trans double bond arises from metal-mediated reactions that prevent Z-isomer contamination.
Table 2: Spectroscopic Signatures of Stereochemistry and Double Bonds
Technique | Key Diagnostic Features |
---|---|
¹H NMR | δ 5.55–5.65 (m, H-C4/C5, J = 15.2 Hz); δ 5.35–5.45 (m, H-C8/C9, J = 15.0 Hz); δ 3.85 (t, H-C3) |
¹³C NMR | C4/C5: δ 130.2/132.8; C8/C9: δ 129.5/131.2; C1: δ 63.5; C2: δ 54.1; C3: δ 74.6 |
UV Spectroscopy | λₘₐₓ ≈ 245 nm (weak, π→π* transitions of diene system) |
Sphinga-4E,8E-dienine diverges structurally and functionally from canonical mammalian sphingoid bases:
Unlike mammalian sphingosines, sphinga-4E,8E-dienine is enriched in plants (e.g., soybean, spinach), fungi, and marine invertebrates (e.g., oysters, squid) [2] [4] [6]. Its elongated hydrophobic domain (due to Δ⁸ trans bond) increases membrane fluidity, potentially aiding cold adaptation in plants [2]. Biologically, it serves as a backbone for glucocerebrosides in plants and fungi, which exhibit anti-inflammatory properties when hydrolyzed to free sphingadienine [6].
Table 3: Structural and Functional Comparison of Sphingoid Bases
Sphingoid Base | Structure | Occurrence | Biological Roles |
---|---|---|---|
Sphinga-4E,8E-dienine | d18:2Δ4E,8E | Plants, fungi, marine invertebrates | Glucocerebroside backbone; anti-inflammatory |
Sphingosine | d18:1Δ4E | Mammalian tissues | Ceramide precursor; signaling molecule |
Sphinganine | d18:0 | Ubiquitous | De novo sphingolipid biosynthesis |
Phytosphingosine | t18:0 | Yeast, plants | Stress response; barrier formation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide unambiguous assignment of stereocenters and double-bond geometry. Key ¹H NMR signals include vinyl protons at δ 5.55–5.65 (H-C4/H-C5, J = 15.2 Hz) and δ 5.35–5.45 (H-C8/H-C9, J = 15.0 Hz), confirming trans geometry via coupling constants. The C3 methine proton at δ 3.85 (td) and C1 methylene protons at δ 3.65 (dd) verify the 1,3-diol motif [6]. ¹³C NMR resolves diene carbons at δ 129–133 and hydroxylated carbons at δ 63.5 (C1), 74.6 (C3) [6].
Mass Spectrometry (MS)
Electron impact MS (EI-MS) of N-acetyl-O-TMS derivatives shows diagnostic fragments:
Positive-ion fast atom bombardment tandem MS (FAB-MS/MS) of underivatized sphinga-4E,8E-dienine(1+) (CHEBI:72758) generates the long-chain base ion [LCB⁺] at m/z 280 ([C₁₈H₃₄NO]⁺), with fragments at m/z 262 ([LCB − H₂O]⁺) and m/z 150 ([CH₂=Ċ=CH(CH₂)₃CH=Ċ=CH₂]⁺), confirming C8–C9 unsaturation [7] [9]. Ultraviolet photodissociation MS (UVPD-MS/MS) enhances double-bond localization by producing allylic cleavage ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of trimethylsilyl ether derivatives resolves sphinga-4E,8E-dienine from isomers based on retention indices and fragmentation. Applied to oyster glycolipids, it confirmed the Δ⁴,⁸-diene structure through characteristic ions at m/z 376 [M − CH₃]⁺ and 348 [M − C₂H₅]⁺ [4] [8].
Table 4: Mass Spectrometry Fragmentation Patterns
Ion (m/z) | Assignment | Technique |
---|---|---|
73 | [Si(CH₃)₃]⁺ | EI-MS (derivatized) |
174 | [CH₂=Ċ-OTMS]⁺ | EI-MS (derivatized) |
309 | Cleavage between C8–C9 | EI-MS (derivatized) |
280 | [LCB⁺] (underivatized cation) | FAB-MS/MS |
262 | [LCB⁺ − H₂O] | FAB-MS/MS |
150 | [CH₂=Ċ=CH(CH₂)₃CH=Ċ=CH₂]⁺ (C7–C12 fragment) | FAB-MS/MS |
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